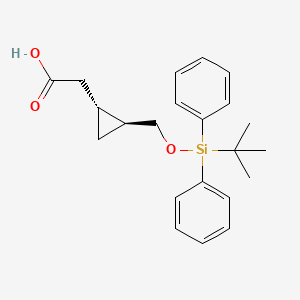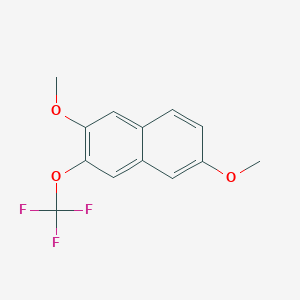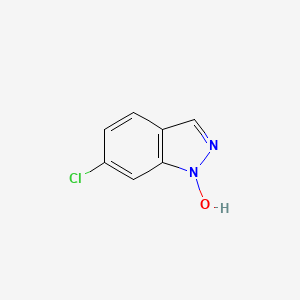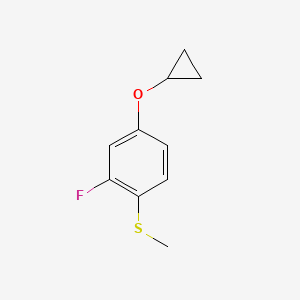
rel-2-((1R,2S)-2-(((tert-Butyldiphenylsilyl)oxy)methyl)cyclopropyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rel-2-((1R,2S)-2-(((tert-Butyldiphenylsilyl)oxy)methyl)cyclopropyl)acetic acid: is a complex organic compound characterized by its cyclopropyl group and tert-butyldiphenylsilyl-protected hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rel-2-((1R,2S)-2-(((tert-Butyldiphenylsilyl)oxy)methyl)cyclopropyl)acetic acid typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the cyclopropyl ring, the introduction of the tert-butyldiphenylsilyl-protected hydroxyl group, and the final acetic acid functionalization. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: rel-2-((1R,2S)-2-(((tert-Butyldiphenylsilyl)oxy)methyl)cyclopropyl)acetic acid can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halides and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
rel-2-((1R,2S)-2-(((tert-Butyldiphenylsilyl)oxy)methyl)cyclopropyl)acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which rel-2-((1R,2S)-2-(((tert-Butyldiphenylsilyl)oxy)methyl)cyclopropyl)acetic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s unique structure allows it to modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
- rel-2-((1R,2S)-2-(((tert-Butyldiphenylsilyl)oxy)methyl)cyclopropyl)propionic acid
- rel-2-((1R,2S)-2-(((tert-Butyldiphenylsilyl)oxy)methyl)cyclopropyl)butyric acid
Comparison: Compared to similar compounds, rel-2-((1R,2S)-2-(((tert-Butyldiphenylsilyl)oxy)methyl)cyclopropyl)acetic acid is unique due to its specific acetic acid functional group. This functional group imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C22H28O3Si |
|---|---|
Molecular Weight |
368.5 g/mol |
IUPAC Name |
2-[(1R,2S)-2-[[tert-butyl(diphenyl)silyl]oxymethyl]cyclopropyl]acetic acid |
InChI |
InChI=1S/C22H28O3Si/c1-22(2,3)26(19-10-6-4-7-11-19,20-12-8-5-9-13-20)25-16-18-14-17(18)15-21(23)24/h4-13,17-18H,14-16H2,1-3H3,(H,23,24)/t17-,18-/m1/s1 |
InChI Key |
JRATUHBITGAWHJ-QZTJIDSGSA-N |
Isomeric SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC[C@H]3C[C@@H]3CC(=O)O |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC3CC3CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-chloro-N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}benzamide](/img/structure/B14808481.png)



![(S)-tert-Butyl 6-(benzyloxy)-2-hydroxy-2,3-dihydrobenzo[f]quinoline-4(1H)-carboxylate](/img/structure/B14808501.png)
![Methyl 4-{[(3-chloro-2-methylphenyl)carbamothioyl]amino}-4-oxobutanoate](/img/structure/B14808504.png)

![3-{[(E)-(2-methoxynaphthalen-1-yl)methylidene]amino}phenol](/img/structure/B14808511.png)
![(1S)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-ium;chloride](/img/structure/B14808517.png)

![N'-[(3-iodo-4-methylphenyl)carbonyl]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B14808536.png)


